

Structure-Activity Relationship of 3-keto Petromyzonol Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 3-Keto petromyzonol

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **3-keto petromyzonol** (3kPZS) and its derivatives, focusing on their structure-activity relationships as modulators of sea lamprey olfactory and behavioral responses. The data presented is compiled from peer-reviewed studies and is intended to inform research and development in areas such as pest control and chemical ecology.

Quantitative Data Summary

The following table summarizes the electro-olfactogram (EOG) and behavioral responses elicited by **3-keto petromyzonol** sulfate (3kPZS) and its structural analogs. The data is extracted from Scott et al. (2025) and highlights the impact of substitutions at the C-3, C-7, C-12, and C-24 positions of the petromyzonol scaffold.[\[1\]](#)

Compound Name	Structure	Mean EOG Response (% of 3kPZS)	Behavioral Response (Preference Index)	Key Structural Features' Influence
3-keto petromyzonol sulfate (3kPZS)	3-keto, 7 α -OH, 12 α -OH, 24- sulfate	100%	Attraction	Reference Compound
Petromyzonol sulfate (PZS)	3 α -OH, 7 α -OH, 12 α -OH, 24- sulfate	~100%	Repulsion	Replacement of 3-keto with 3 α - OH leads to repulsion. Acts as an antagonist to 3kPZS. [1]
PZ-3,24-S	3 α -sulfate, 7 α - OH, 12 α -OH, 24- sulfate	~100%	Neutral	Sulfation at C-3 maintains high olfactory response but neutralizes behavioral attraction.
PZ-3,7,12,24-S	3 α -sulfate, 7 α - sulfate, 12 α - sulfate, 24- sulfate	~50%	Repulsion	Multiple sulfations significantly reduce olfactory response and induce strong repulsion.
3kPZ-7,12,24-S	3-keto, 7 α - sulfate, 12 α - sulfate, 24- sulfate	~50%	Repulsion	Sulfation at C-7 and C-12 in the presence of the 3-keto group also leads to repulsion.

PZ-7,24-S	3 α -OH, 7 α -sulfate, 12 α -OH, 24-sulfate	~50%	Neutral	Sulfation at C-7 reduces olfactory potency and neutralizes behavior.
PZ-12,24-S	3 α -OH, 7 α -OH, 12 α -sulfate, 24-sulfate	~50%	Neutral	Sulfation at C-12 has a similar effect to sulfation at C-7.
3kPZ-7,24-S	3-keto, 7 α -sulfate, 12 α -OH, 24-sulfate	~50%	Neutral	Retaining the 3-keto group with C-7 sulfation results in a neutral behavioral response.
3kPZ-12,24-S	3-keto, 7 α -OH, 12 α -sulfate, 24-sulfate	~50%	Neutral	Similar to its C-7 sulfated counterpart, sulfation at C-12 with a 3-keto group is neutral.
3kPZ	3-keto, 7 α -OH, 12 α -OH, 24-OH	~25%	Neutral	Absence of the C-24 sulfate group dramatically reduces the olfactory response.
PZ	3 α -OH, 7 α -OH, 12 α -OH, 24-OH	~25%	Neutral	Lack of the C-24 sulfate group in the parent alcohol also results in low

olfactory

potency.

Experimental Protocols

Electro-olfactogram (EOG) Recordings

EOG recordings are utilized to measure the electrical responses of the olfactory epithelium to chemical stimuli, providing a quantitative measure of odorant potency.

Methodology:

- **Animal Preparation:** Adult sea lampreys are anesthetized with a buffered solution of tricaine methanesulfonate (MS-222).
- **Surgical Exposure:** The olfactory lamellae are surgically exposed to allow for direct application of odorants and placement of electrodes.
- **Electrode Placement:** A recording electrode is placed on the surface of the olfactory epithelium, and a reference electrode is placed on the nearby skin.
- **Odorant Delivery:** Test compounds, dissolved in a saline solution, are delivered to the olfactory epithelium at a constant flow rate.
- **Data Acquisition:** The voltage difference between the recording and reference electrodes is amplified, filtered, and recorded. The peak amplitude of the negative voltage deflection is measured as the EOG response.
- **Normalization:** Responses to test compounds are typically normalized to the response elicited by a standard compound (e.g., 3kPZS) to allow for comparison across preparations.

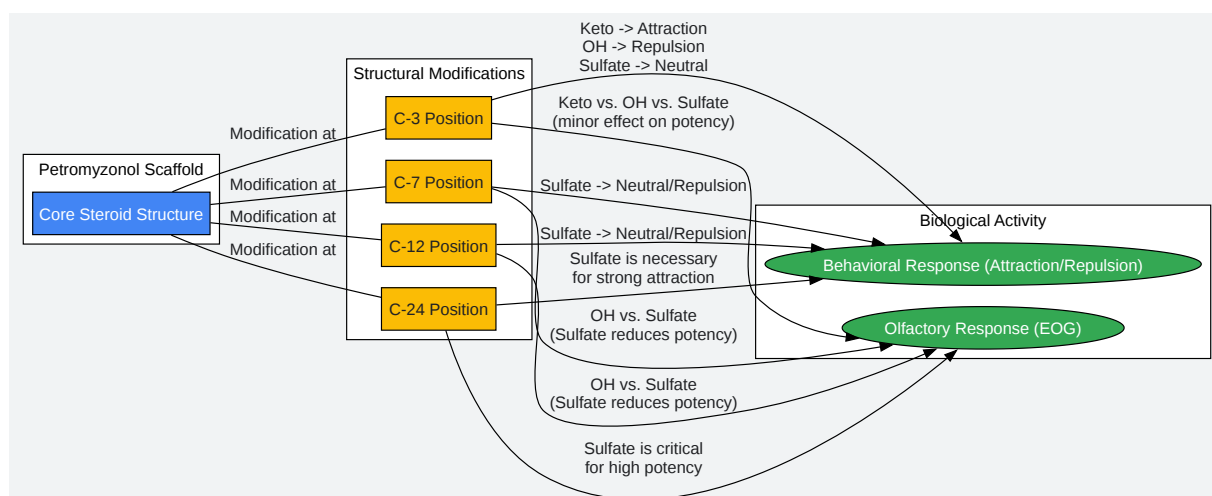
Two-Choice Flume Behavioral Assay

This assay is used to assess the behavioral preference (attraction or repulsion) of sea lampreys to chemical cues in a controlled, flowing water environment.

Methodology:

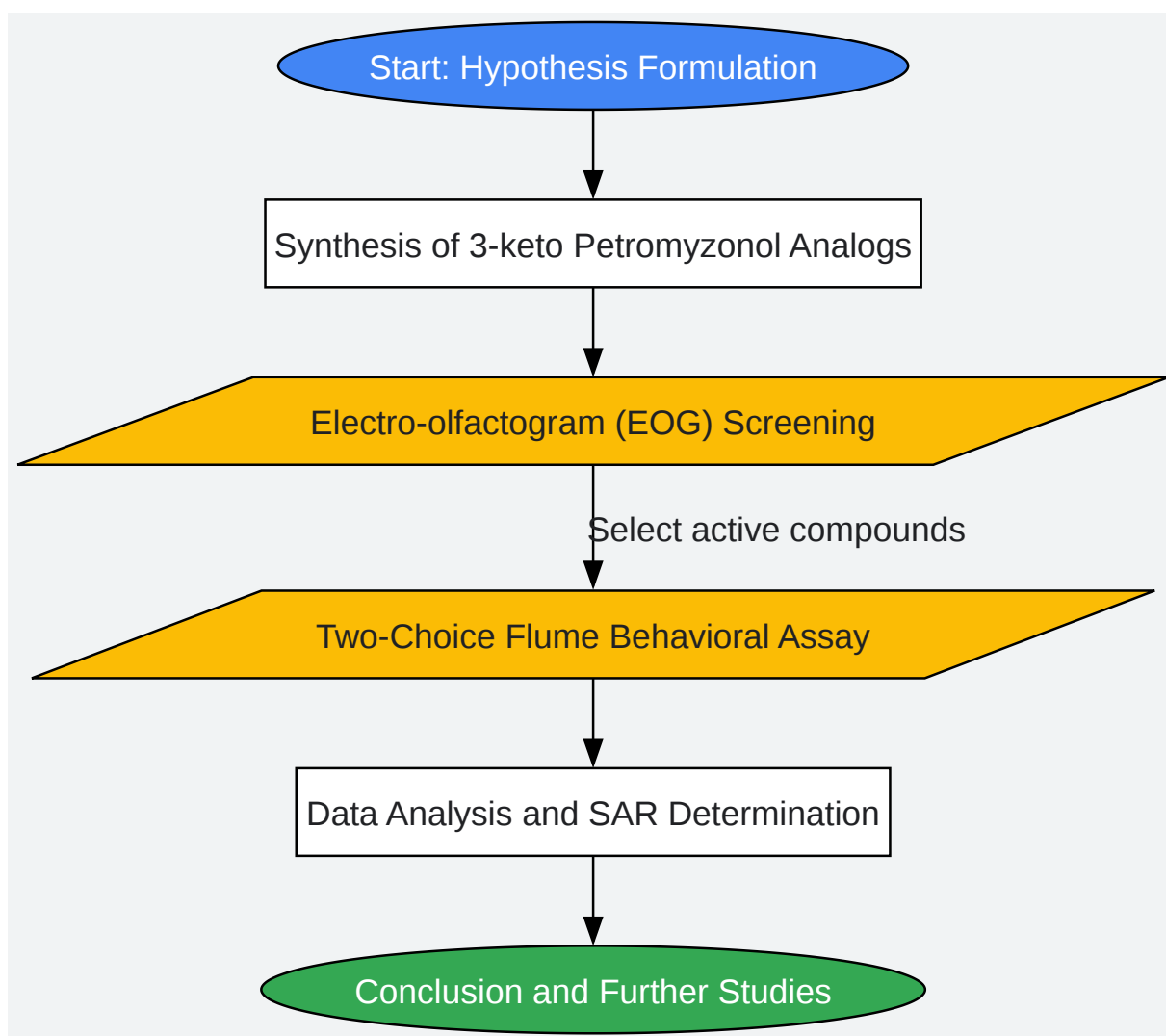
- **Apparatus:** A two-choice flume is used, which consists of a central release area and two downstream channels. The flow of water is controlled to create two distinct plumes of water.
- **Animal Acclimation:** An ovulated female sea lamprey is placed in the release area and allowed to acclimate for a set period.
- **Odorant Introduction:** The test compound is introduced into one of the channels (the treatment channel), while the other channel receives a control solution (the control channel).
- **Behavioral Observation:** The movement of the lamprey is recorded for a defined period. The time spent in each channel is quantified.
- **Preference Index Calculation:** A preference index is calculated based on the proportion of time the animal spends in the treatment versus the control channel. A positive index indicates attraction, a negative index indicates repulsion, and an index near zero indicates a neutral response.

Visualizations



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Caption: Structure-activity relationship of **3-keto petromyzonol** derivatives.



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Caption: General experimental workflow for SAR studies of **3-keto petromyzonol** derivatives.

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References

- 1. Structural analogs modulate olfactory and behavioral responses to a bile acid sex pheromone in sea lamprey (*Petromyzon marinus*) - PMC [pmc.ncbi.nlm.nih.gov]
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